N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a sulfanylidene group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the use of sulfur-containing reagents under controlled conditions to ensure the correct placement of the sulfanylidene group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols or amines.
Substitution: The chlorophenyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenated precursors and nucleophiles such as amines, alcohols, or thiols are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing groups.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The sulfanylidene group and quinazoline core are likely to play key roles in its activity, potentially interacting with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-1H-quinazoline-7-carboxamide: Lacks the sulfanylidene group, which may alter its biological activity and chemical reactivity.
Uniqueness
N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the presence of both the sulfanylidene group and the methoxyethyl group, which confer specific chemical and biological properties. These groups may enhance its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-23-18(25)14-7-6-12(10-16(14)22-19(23)27)17(24)21-11-13-4-2-3-5-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAHMOZEIHGBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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